2-Chloro-8-methoxy-3-methyl-5-nitroquinoline
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Overview
Description
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-8-methoxy-3-methylquinoline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-5-aminoquinoline.
Oxidation: Formation of 2-chloro-8-hydroxy-3-methyl-5-nitroquinoline.
Scientific Research Applications
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical properties.
8-Methoxy-3-methylquinoline: Lacks the chloro and nitro groups, affecting its reactivity and applications.
2-Chloro-5-nitroquinoline: Lacks the methoxy and methyl groups, leading to different biological activities.
Uniqueness
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the quinoline ring influences its interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chloro-8-methoxy-3-methyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-5-7-8(14(15)16)3-4-9(17-2)10(7)13-11(6)12/h3-5H,1-2H3 |
InChI Key |
GYCZGXNFSJRYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N=C1Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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